2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the benzyl, ethyl, and sulfanyl groups, and finally the attachment of the N-(4-methylphenyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups often exhibit unique chemical and biological properties.
N-(4-methylphenyl)acetamide derivatives: These compounds may have similar pharmacological profiles.
Uniqueness
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and the resulting biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-27-14-19-21(26-27)22(30)28(13-17-7-5-4-6-8-17)23(25-19)31-15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIACUFZYWRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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